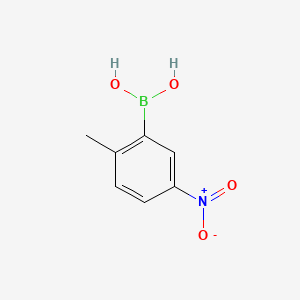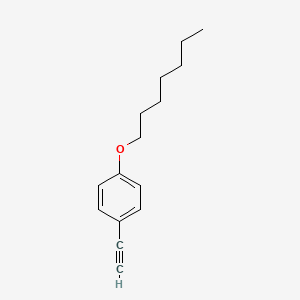
Methyl 3,4-bis(bromomethyl)benzoate
Descripción general
Descripción
“Methyl 3,4-bis(bromomethyl)benzoate” is a chemical compound with the linear formula C10H10Br2O2 . It has a molecular weight of 321.998 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3,4-bis(bromomethyl)benzoate” consists of a benzoate group (a benzene ring with a carboxylate group) and two bromomethyl groups attached to the 3rd and 4th positions of the benzene ring .Physical And Chemical Properties Analysis
“Methyl 3,4-bis(bromomethyl)benzoate” has a molecular weight of 321.99 . It is a crystalline powder with a density of 1Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis : A study by Gaidarzhy, Motnyak, and Kunshenko (2020) explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. This research indicates the potential of methyl 3,4-bis(bromomethyl)benzoate in chemical transformations and synthesis processes (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Synthesis of Specific Compounds : Bi Yun-mei (2012) focused on the synthesis of Methyl 4-(bromomethyl)benzoate by reacting methyl 4-methylbenzoate with N-bromosuccinimide, highlighting the importance of methyl 3,4-bis(bromomethyl)benzoate derivatives in creating specific chemical compounds (Bi Yun-mei, 2012).
Cytostatic and Trichomonacide Activities : Research by Iturrino et al. (1987) on 3,5-bis-(halomethyl)pyrazoles, which are chemically related to methyl 3,4-bis(bromomethyl)benzoate, revealed significant cytostatic activities in HeLa cells and trichomonacide activities, suggesting a potential biomedical application (Iturrino et al., 1987).
Photobromination Studies : Futamura and Zong (1992) investigated the photobromination of side-chain methyl groups on arenes with N-bromosuccinimide, leading to the efficient production of bis(bromomethyl)arenes. This study showcases the role of similar compounds in photobromination reactions (Futamura & Zong, 1992).
Formation of Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) demonstrated that thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate leads to the formation of a hyperbranched aromatic polyamide, emphasizing its utility in polymer science (Yang, Jikei, & Kakimoto, 1999).
Catalysis in Cross-Coupling Reactions : Ocansey, Darkwa, and Makhubela (2018) explored the use of bulky pyrazole-based ligands, synthesized from methyl 4-(bromomethyl)benzoate, in Suzuki–Miyaura cross-coupling reactions. This indicates the significance of methyl 3,4-bis(bromomethyl)benzoate derivatives in catalysis and organic synthesis (Ocansey, Darkwa, & Makhubela, 2018).
Propiedades
IUPAC Name |
methyl 3,4-bis(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQMRZOUBBQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371625 | |
| Record name | methyl 3,4-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-bis(bromomethyl)benzoate | |
CAS RN |
20896-23-5 | |
| Record name | methyl 3,4-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20896-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















